MFCD02347872
Description
MFCD02347872 is a halogenated aromatic compound with the molecular formula C₈H₆BrClO₂ (based on structural analogs in the MDL series) . Key properties inferred from analogs include:
Properties
IUPAC Name |
2-[1-(2-ethoxyphenyl)-3-hydroxy-5-imino-2H-pyrrol-4-yl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-2-27-16-10-6-5-9-14(16)24-11-15(25)17(18(24)21)19-22-13-8-4-3-7-12(13)20(26)23-19/h3-10,21,25H,2,11H2,1H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQDBIXNTBRKOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CC(=C(C2=N)C3=NC4=CC=CC=C4C(=O)N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD02347872” involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically includes:
Step 1: Initial formation of the core structure through a condensation reaction.
Step 2: Functionalization of the core structure by introducing specific substituents using reagents such as halogens or alkyl groups.
Step 3: Purification of the intermediate compounds through recrystallization or chromatography techniques.
Step 4: Final assembly of the compound through a coupling reaction, often facilitated by catalysts like palladium or copper.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves:
Bulk synthesis: Utilizing large quantities of starting materials and reagents.
Continuous monitoring: Ensuring reaction conditions such as temperature, pressure, and pH are maintained within optimal ranges.
Automated purification: Employing industrial-scale chromatography or distillation units to purify the final product.
Chemical Reactions Analysis
Types of Reactions: “MFCD02347872” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: Reaction with reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions where specific atoms or groups in the molecule are replaced by others.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various derivatives of “this compound” with altered functional groups, which can be further utilized in different applications.
Scientific Research Applications
“MFCD02347872” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for its therapeutic potential in treating specific diseases or conditions.
Industry: Utilized in the production of specialty chemicals, polymers, or materials with unique properties.
Mechanism of Action
The mechanism by which “MFCD02347872” exerts its effects involves interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition or activation of enzyme activity, affecting metabolic pathways.
Receptors: Binding to cellular receptors, modulating signal transduction pathways.
Pathways: Influencing biochemical pathways, leading to changes in cellular functions or responses.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
Reactivity Differences : Boron-containing analogs (e.g., CAS 1046861-20-4) exhibit superior catalytic efficiency in cross-coupling reactions compared to ester derivatives like this compound, due to boron’s electron-deficient nature .
Bioavailability : Halogenated aromatic compounds with boron (TPSA ~40 Ų) show higher BBB permeability than ester derivatives (TPSA >43 Ų), making them preferable for CNS-targeted drug design .
Synthetic Scalability: this compound’s ester analogs achieve higher yields (up to 96%) under mild conditions (e.g., H₂SO₄ in methanol), whereas boron analogs require costly palladium catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
